molecular formula C15H11Cl2NO3 B251853 N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B251853
分子量: 324.2 g/mol
InChI 键: MVIYUKAVAJPVEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as DCPIB, is a potent and selective inhibitor of the volume-regulated anion channel (VRAC). This compound has gained significant attention in scientific research due to its ability to modulate VRAC activity, which plays a crucial role in various cellular processes, including cell proliferation, migration, and apoptosis.

作用机制

DCPIB acts as a selective inhibitor of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by binding to a specific site on the channel protein. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heteromeric protein complex composed of LRRC8A-E subunits, and DCPIB has been shown to bind to the LRRC8A subunit. This binding prevents the opening of the channel pore, thereby reducing the flow of chloride and other anions across the cell membrane. This inhibition of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity has been shown to reduce cell volume, inhibit cell migration, and induce cell death in different cell types.
Biochemical and Physiological Effects
DCPIB has been shown to have several biochemical and physiological effects in different cell types and disease models. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in xenograft models. In neuronal cells, DCPIB has been shown to reduce neuronal excitability, protect against ischemic injury, and improve neurological outcomes in stroke models. In immune cells, DCPIB has been shown to modulate cytokine production, inhibit T-cell activation, and reduce inflammation in autoimmune models.

实验室实验的优点和局限性

DCPIB has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool to study N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide function in different cell types and disease models. However, its low solubility and stability in aqueous solutions can limit its use in some experimental settings. Additionally, its inhibitory effects on other ion channels and transporters should be taken into consideration when interpreting experimental results.

未来方向

DCPIB has several potential future directions in scientific research. Its ability to modulate N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity makes it a promising therapeutic target for various diseases, including cancer, stroke, and epilepsy. Further research is needed to understand the molecular mechanisms underlying its effects on N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to develop more potent and selective inhibitors. Additionally, its potential off-target effects on other ion channels and transporters should be further explored to better understand its pharmacological profile.

合成方法

DCPIB can be synthesized using a multi-step procedure, which involves the condensation of 2,4-dichlorophenylacetic acid with 1,2-dimethoxybenzene, followed by cyclization with trifluoroacetic anhydride. The resulting product is then subjected to a series of reactions, including amidation, reduction, and acylation, to yield DCPIB. The purity and yield of DCPIB can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

科学研究应用

DCPIB has been widely used in scientific research to study the physiological and pathological roles of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various cellular processes. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in cell volume regulation, cell migration, and cell death, and its dysregulation has been implicated in several diseases, including cancer, stroke, and epilepsy. DCPIB has been shown to inhibit N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity in a dose-dependent manner, making it a useful tool to study the functional properties of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in different cell types and disease models.

属性

分子式

C15H11Cl2NO3

分子量

324.2 g/mol

IUPAC 名称

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11Cl2NO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)

InChI 键

MVIYUKAVAJPVEE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

规范 SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。